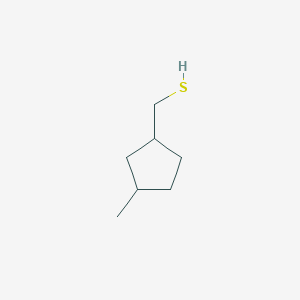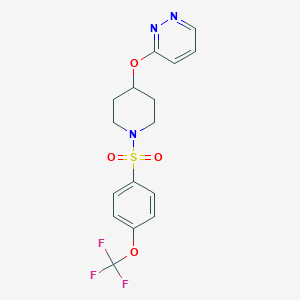
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-((Tert-butylthio)methyl)piperidin-1-yl)-2-cyclopentylethanone is a useful research compound. Its molecular formula is C17H31NOS and its molecular weight is 297.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
One-Pot Synthesis Methods
One significant application of similar compounds involves one-pot synthesis methods, where compounds with tert-butylthio groups participate in reactions to create N-heterocyclic compounds. These methods are valuable for efficiently producing complex molecules that have potential applications in drug discovery and material sciences. For example, a study demonstrated the one-pot reaction of 2-tert-butylthio-3-phenylcyclopropenethione derivatives with lithium pyrrolidinide, leading to the formation of various N-heterocyclic compounds with potential pharmacological activities (Matsumura et al., 2000).
Synthesis of Kinase Inhibitors
Another research focus is the synthesis of kinase inhibitors, where compounds containing tert-butylpiperidinyl groups are key intermediates. These molecules are crucial in developing treatments for diseases like rheumatoid arthritis and psoriasis. A study highlighted a novel synthesis approach for a p38 MAP kinase inhibitor, demonstrating the relevance of tert-butylpiperidinyl compounds in medicinal chemistry (Chung et al., 2006).
Glycosylation Agents
Research has also explored the use of tert-butylpiperidinyl compounds as glycosylation agents. These compounds facilitate the formation of glycosidic linkages, crucial in synthesizing complex carbohydrates and glycoconjugates. A study by Crich and Smith (2001) presented a method using 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride for converting thioglycosides to glycosyl triflates, highlighting the importance of these compounds in carbohydrate chemistry (Crich and Smith, 2001).
Lewis Pair Chemistry
Tert-butylpiperidinyl compounds also find applications in Lewis pair chemistry, acting as active Lewis pairs for C-H bond activation. This application is critical in catalysis and materials science, where selective bond activation is necessary for functionalizing molecules and materials. A study on aluminum and gallium hydrazides showcased the ability of these compounds to activate C-H bonds, illustrating their potential in catalytic processes (Uhl et al., 2016).
Antimycobacterial Activity
Furthermore, research has been conducted on the antimycobacterial activity of piperidine-fused compounds, indicating their significance in developing new therapies for tuberculosis. For instance, a study reported the synthesis of spiro-piperidin-4-ones and their evaluation against Mycobacterium tuberculosis, demonstrating the potential of these compounds in antimicrobial research (Kumar et al., 2008).
Eigenschaften
IUPAC Name |
1-[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-2-cyclopentylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NOS/c1-17(2,3)20-13-15-10-6-7-11-18(15)16(19)12-14-8-4-5-9-14/h14-15H,4-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBZLFAVNCUNXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)CC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2783118.png)
![N-(5-chloro-2-methoxyphenyl)-2-{[3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}acetamide](/img/structure/B2783119.png)
![3-[(3-fluorophenyl)methyl]-6-(methoxymethyl)-2-(pyrrolidin-1-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B2783123.png)
![N-(2-methoxyphenyl)-2-((4-oxo-3-(o-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2783124.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2783125.png)

![Methyl 4-{2-[3-(4-bromobenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]acetamido}benzoate](/img/structure/B2783127.png)
![1-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2783130.png)
![2-[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B2783133.png)

![N,N-dimethyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)aniline](/img/structure/B2783137.png)
![N-(5-chloro-2-methoxyphenyl)-2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2783138.png)
